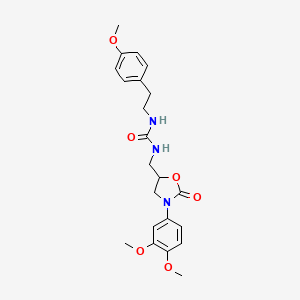![molecular formula C19H28N4O B2705695 N-(cyanomethyl)-4-[4-(propan-2-yl)piperazin-1-yl]-N-propylbenzamide CAS No. 1280863-97-9](/img/structure/B2705695.png)
N-(cyanomethyl)-4-[4-(propan-2-yl)piperazin-1-yl]-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(cyanomethyl)-4-[4-(propan-2-yl)piperazin-1-yl]-N-propylbenzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
Scientific Research Applications
Structure-Affinity Relationship Studies
N-(cyanomethyl)-4-[4-(propan-2-yl)piperazin-1-yl]-N-propylbenzamide and its derivatives have been studied extensively for their structure-affinity relationships, particularly in the context of dopamine receptor ligands. Research conducted by Perrone et al. (2000) on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a close relative compound, highlighted the importance of structural modifications on the amide bond and alkyl chain linking the benzamide moiety to the piperazine ring. These modifications significantly influenced the compounds' binding affinity to dopamine D(4) receptors (Perrone, Berardi, Colabufo, Leopoldo, & Tortorella, 2000).
Pharmacological Evaluations
Further studies have evaluated the pharmacological aspects of similar compounds. For instance, Okunrobo et al. (2006) synthesized 2-hydroxymethylbenzamides, evaluating their anti-inflammatory and analgesic activities. Among these, specific derivatives showed significant potential, indicating the relevance of such compounds in developing new therapeutic agents (Okunrobo, Usifoh, & Scriba, 2006).
Analytical Methodology and Characterization
The analytical characterization and identification of impurities in pharmaceutical compounds, including those structurally related to N-(cyanomethyl)-4-[4-(propan-2-yl)piperazin-1-yl]-N-propylbenzamide, have been a focus of research to ensure drug purity and efficacy. Kancherla et al. (2018) reported on the identification, isolation, and synthesis of novel impurities in Repaglinide, utilizing techniques such as liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI/MS). This study emphasizes the importance of analytical methods in drug development and quality control (Kancherla, Keesari, Alegete, Khagga, & Das, 2018).
Advanced Material Synthesis
In materials science, compounds with piperazine rings, including those related to N-(cyanomethyl)-4-[4-(propan-2-yl)piperazin-1-yl]-N-propylbenzamide, have been explored for the synthesis of advanced materials. Xu et al. (2018) demonstrated the preparation, characterization, and antibacterial activity of bis-Schiff bases containing a piperazine ring, revealing potential applications in developing new antibacterial agents (Xu, Yang, Li, Zhao, Li, & Zhao, 2018).
properties
IUPAC Name |
N-(cyanomethyl)-4-(4-propan-2-ylpiperazin-1-yl)-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O/c1-4-10-23(11-9-20)19(24)17-5-7-18(8-6-17)22-14-12-21(13-15-22)16(2)3/h5-8,16H,4,10-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMZRLFISSNDHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C1=CC=C(C=C1)N2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

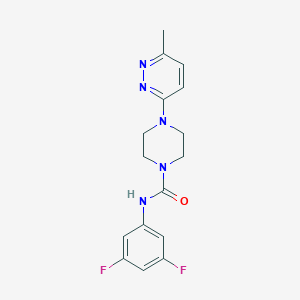

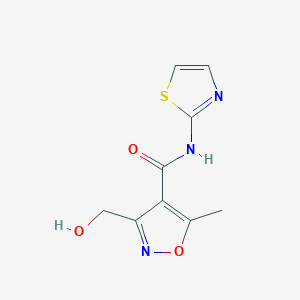

![4-[2-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methylphenoxy]ethyl]morpholine](/img/structure/B2705619.png)
![methyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2705620.png)


![2-(2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2705627.png)
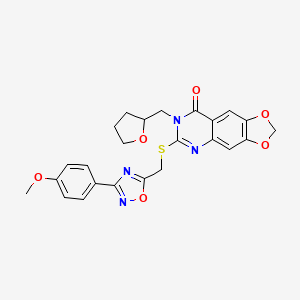
![N-isopropyl-N'-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}urea](/img/structure/B2705630.png)
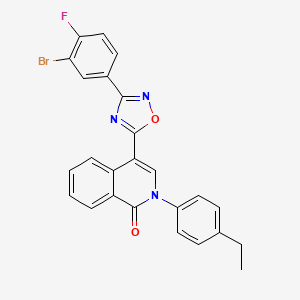
![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-methoxybenzenecarboxamide](/img/structure/B2705633.png)
